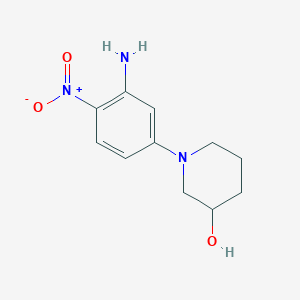
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFN2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorotoluene to introduce the nitro group. This is followed by the conversion of the methyl group to a cyanide group through a series of reactions, including oxidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: 2-Chloro-4-fluoro-5-nitrobenzylamine.
Oxidation: 2-Chloro-4-fluoro-5-nitrobenzoic acid.
科学的研究の応用
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanide group can also participate in nucleophilic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
- 2-Chloro-4-fluoro-5-nitrobenzylamine
Uniqueness
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is unique due to the presence of both electron-withdrawing groups (nitro, cyanide) and halogens (chlorine, fluorine) on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC名 |
2-(2-chloro-4-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 |
InChIキー |
QSDIEVBWVLFTPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Fluoro-1-iodo-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8507141.png)






![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)



